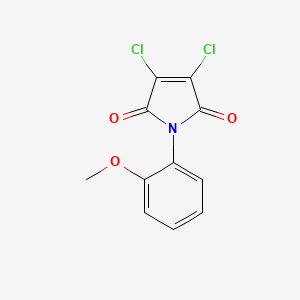
3,4-dichloro-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, also known as DCMPPD, is an organic compound that has been widely studied for its potential applications in various scientific fields. This compound has been found to have a variety of biochemical and physiological effects that make it useful for a wide range of research and lab experiments.
Aplicaciones Científicas De Investigación
Optoelectronic Materials Development
Polymers incorporating the pyrrolo[3,4-c]pyrrole-1,4-dione unit, such as those discussed by Zhang and Tieke (2008), have shown significant promise in optoelectronics due to their strong fluorescence and high quantum yields. These polymers are synthesized through palladium-catalyzed Suzuki coupling and demonstrate strong fluorescence with quantum yields up to 81%, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices (Zhang & Tieke, 2008).
Photoluminescent Materials
Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, showcasing their orange coloration and strong photoluminescence. These materials' good solubility and photostability make them candidates for electronic applications, including as the active layer in OLEDs (Beyerlein & Tieke, 2000).
Electron Transport Layers in Solar Cells
Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte based on the DPP backbone for use as an electron transport layer in inverted polymer solar cells. This development enhances power conversion efficiency by facilitating electron extraction and reducing exciton recombination, highlighting the compound's utility in improving solar cell performance (Hu et al., 2015).
Organic Optoelectronic Materials and Biological Systems
Zhang et al. (2014) explored the mild synthesis and photophysical properties of symmetrically substituted diketopyrrolopyrrole derivatives. These derivatives exhibit potential applications in the synthesis of novel organic optoelectronic materials and in biological systems due to their increased water solubility, demonstrating their versatility in both technological and biological applications (Zhang et al., 2014).
Antiproliferative Agents
Rdwan (2020) synthesized chalcone imide derivatives from 3,4-dichloro-1H-pyrrole-2,5-dione, showing significant antiproliferative effects on human liver and breast cancer cells. This research underscores the potential of structurally related compounds in developing new anticancer therapies (Rdwan, 2020).
Propiedades
IUPAC Name |
3,4-dichloro-1-(2-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3/c1-17-7-5-3-2-4-6(7)14-10(15)8(12)9(13)11(14)16/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCLVZUUOCDZAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352368 |
Source


|
| Record name | ST50324806 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
29236-13-3 |
Source


|
| Record name | ST50324806 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

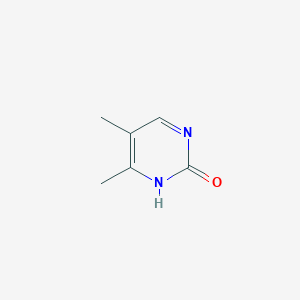
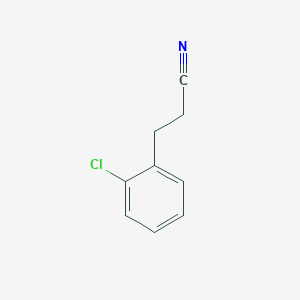
![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348847.png)
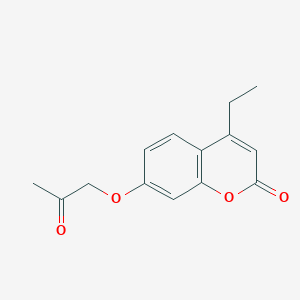
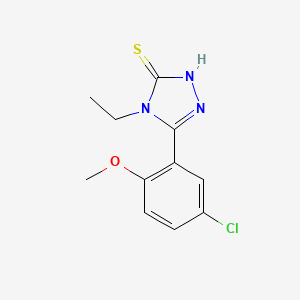
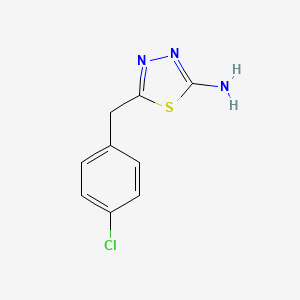
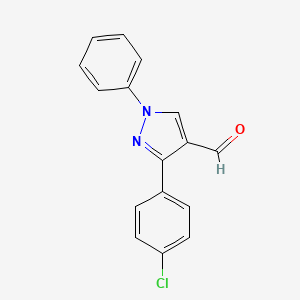
![2-chloro-1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1348858.png)
![2-chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1348859.png)
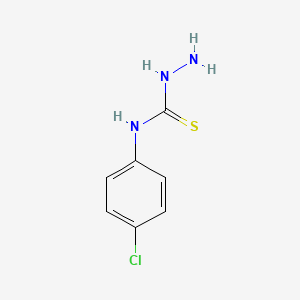
![5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1348863.png)
![5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1348864.png)
![5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1348867.png)
